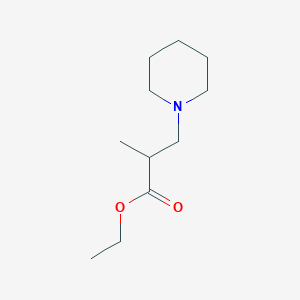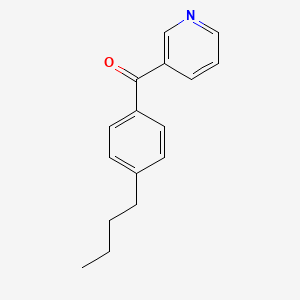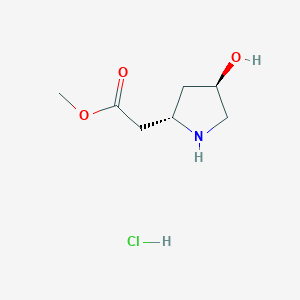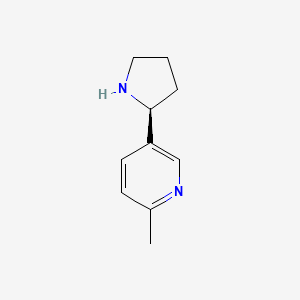
(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin ist eine chirale Verbindung, die einen Pyridinring aufweist, der mit einer Pyrrolidin-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin beinhaltet typischerweise die Konstruktion des Pyrrolidinrings, gefolgt von seiner Anlagerung an den Pyridinkern. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um den Pyrrolidinring zu bilden, der dann funktionalisiert wird, um die Methyl- und Pyridinsubstituenten einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion von (S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Katalysatoren und spezifischen Reaktionsumgebungen, um die effiziente Bildung des gewünschten Produkts zu ermöglichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit üblichen Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Pyridin- oder Pyrrolidinringe zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Transformationen sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Pyridin-N-Oxiden führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen in den Pyridinring einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung von Medikamenten, die auf spezifische biologische Pfade abzielen.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Pyrrolidinring kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen eingehen, während der Pyridinring an π-π-Stapelung und Koordination mit Metallionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrrolidin-substituierte Pyridine und verwandte Heterocyclen, wie zum Beispiel:
- Pyrrolizine
- Pyrrolidin-2-on
- Pyrrolidin-2,5-dione
- Prolinol
Einzigartigkeit
(S)-2-Methyl-5-(Pyrrolidin-2-yl)pyridin ist aufgrund seines spezifischen Substitutionsmusters und seiner chiralen Natur einzigartig, was im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann. Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WZVVISVPTUREQN-JTQLQIEISA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1=NC=C(C=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
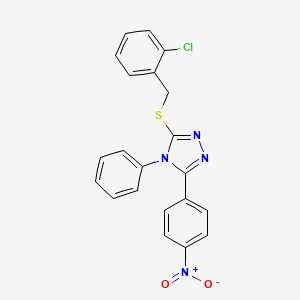
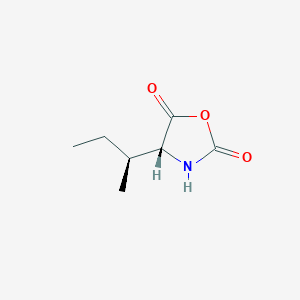
![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)



